molecular formula C10H8N4O2S2 B2521431 N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide CAS No. 1491415-96-3

N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide

Cat. No.: B2521431
CAS No.: 1491415-96-3
M. Wt: 280.32
InChI Key: HBVMULGURZVBCT-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide: is a heterocyclic compound that combines the structural features of benzothiazole and imidazole These moieties are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide typically involves the reaction of 2-aminobenzothiazole with imidazole-4-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane or dimethylformamide. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also employed in the formulation of agrochemicals for crop protection.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of N-(1,3-Benzothiazol-2-YL)-1H-imidazole-4-sulfonamide with antimicrobial properties.

    Imidazole-4-sulfonamide: Another precursor with applications in medicinal chemistry.

    Benzothiazole derivatives: A broad class of compounds with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.

Uniqueness

This compound stands out due to its combined structural features of benzothiazole and imidazole, which confer unique biological activities. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S2/c15-18(16,9-5-11-6-12-9)14-10-13-7-3-1-2-4-8(7)17-10/h1-6H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVMULGURZVBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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